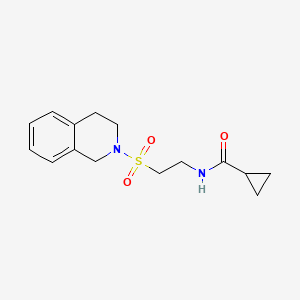

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide

CAS No.: 922036-05-3

Cat. No.: VC6596020

Molecular Formula: C15H20N2O3S

Molecular Weight: 308.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922036-05-3 |

|---|---|

| Molecular Formula | C15H20N2O3S |

| Molecular Weight | 308.4 |

| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C15H20N2O3S/c18-15(13-5-6-13)16-8-10-21(19,20)17-9-7-12-3-1-2-4-14(12)11-17/h1-4,13H,5-11H2,(H,16,18) |

| Standard InChI Key | FKSPXEGZDYNVQW-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Introduction

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of such compounds generally involves several steps:

-

Formation of 3,4-dihydroisoquinoline: Achieved through reactions like the Pictet-Spengler reaction.

-

Sulfonylation: The isoquinoline is treated with a sulfonyl chloride in the presence of a base.

-

Coupling: The resultant sulfonamide is then coupled with cyclopropanecarboxylic acid derivatives.

Biological Activities

Compounds with similar structures often exhibit biological activities such as anticancer or enzyme inhibition properties. For example, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d] dioxole-5-carboxamide acts as a potent inhibitor of the enzyme AKR1C3.

Research Findings

While specific research findings on N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide are not available, compounds with similar structures have shown promising results in various biological assays. For instance, compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have demonstrated antimitotic activity against human tumor cells .

Data Table: Comparison of Similar Compounds

This table highlights the diversity of compounds with similar structures and their varied biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume